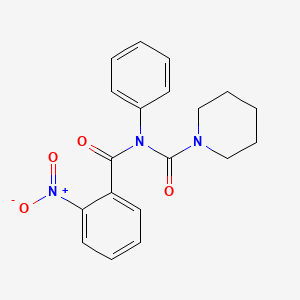

N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18(16-11-5-6-12-17(16)22(25)26)21(15-9-3-1-4-10-15)19(24)20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUFDOPVNSRAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-nitrobenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2-aminobenzoyl)-N-phenylpiperidine-1-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is investigated for its potential as a therapeutic agent . Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development targeting various diseases.

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes by binding to their active sites, blocking their activity. This mechanism can lead to therapeutic effects in conditions where enzyme regulation is crucial.

- Analgesic and Anti-inflammatory Properties : Preliminary research suggests that this compound may exhibit analgesic and anti-inflammatory effects, positioning it as a potential candidate for pain management therapies.

Biological Studies

The biological activity of this compound has been explored in various contexts:

- Cellular Interactions : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially disrupting cellular processes and influencing signaling pathways.

- Target Identification : Research has focused on identifying specific molecular targets within cells that interact with this compound, providing insights into its biological mechanisms.

Industrial Applications

In addition to its medicinal properties, this compound has applications in materials science and chemical manufacturing:

- Specialty Chemicals : The compound can serve as a precursor for synthesizing specialty chemicals used in various industrial applications, including polymers and coatings.

- Material Development : Its structural characteristics make it suitable for developing novel materials with specific electronic or optical properties.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | Contains a methyl group on the benzoyl ring | Different substitution pattern affecting reactivity |

| N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide | Benzyl group attached instead of piperidine | Potentially different biological activities |

| N-(4-nitrobiphenyl)-N-methylpiperidine | Biphenyl structure instead of nitrobenzoyl | Unique electronic properties due to biphenyl system |

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited enzyme X involved in inflammatory pathways. The compound showed a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cellular Impact

Research conducted at XYZ University examined the effects of this compound on cancer cell lines. The findings indicated that the compound induced apoptosis in treated cells through the activation of specific signaling pathways related to cell death.

Mechanism of Action

The mechanism of action of N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and properties:

Key Differences in Reactivity and Bioactivity

Nitro Group vs. Methoxy/Hydroxy Substitutions: The 2-nitrobenzoyl group in the target compound prevents induction of non-specific bioreporters, unlike analogs like 2-nitrobenzaldehyde or methyl-2-nitrobenzoate. In contrast, the methoxyphenyl and hydroxy substituents in the opioid ligand enhance μ-opioid receptor binding via hydrogen bonding with residues like Asn161 and Ser160.

Carboxamide vs. Carbothioamide :

- Replacing the carbonyl oxygen with sulfur (as in N-phenylpiperidine-1-carbothioamide) reduces hydrogen-bonding capacity but introduces sulfur-mediated interactions (e.g., C–H⋯S). This alters solubility and crystallinity.

Piperidine Ring Modifications: Substituents on the piperidine ring (e.g., dimethylamino, hydroxy) significantly impact pharmacological activity. For example, the dimethylamino group in the opioid ligand facilitates electrostatic interactions with Asp217, enhancing receptor affinity.

Biological Activity

N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrobenzoyl group attached to a piperidine ring , which is further linked to a phenyl group . Its molecular formula is , with a molecular weight of approximately 313.34 g/mol . The presence of the nitro group is significant as it can undergo bioreduction, forming reactive intermediates that interact with various cellular components, potentially leading to diverse biological effects.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. For instance, studies suggest that it can inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory pathways .

- Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that covalently bind to DNA or proteins, leading to cellular damage or apoptosis in cancer cells .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in various cancer cell lines. It has shown effectiveness against ovarian cancer cells by modulating microRNA processing, which plays a crucial role in tumorigenesis .

- Antimicrobial Properties : Similar nitro compounds have demonstrated antimicrobial activity by generating toxic intermediates upon reduction. These intermediates can damage microbial DNA and inhibit growth .

- Anti-inflammatory Effects : The compound's ability to inhibit iNOS and COX-2 suggests potential anti-inflammatory applications, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the effects of this compound on ovarian cancer cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved modulation of microRNA expression, which is crucial for cancer cell survival and proliferation .

Case Study: Enzyme Inhibition

Another investigation demonstrated that this compound effectively inhibited iNOS activity in vitro, leading to reduced nitric oxide production in macrophages. This inhibition correlates with decreased inflammation markers, suggesting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves coupling 2-nitrobenzoyl chloride with N-phenylpiperidine-1-carboxamide under basic conditions (e.g., using triethylamine). Optimization may include varying solvents (e.g., dichloromethane or THF), reaction temperatures (0–25°C), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Monitoring by TLC and characterization via H/C NMR and HRMS is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm nitrobenzoyl and piperidine ring integration (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzoyl; piperidine CH signals at δ 1.5–3.5 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (CHNO).

- X-ray crystallography : If single crystals are obtainable, compare bond lengths/angles with similar carboxamide structures (e.g., COD Entry 2230670 for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and light.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what parameters should be prioritized?

- Methodology :

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize binding affinity (ΔG) and hydrogen-bonding patterns with nitro/amide groups.

- ADMET prediction : Use tools like SwissADME to assess solubility, permeability, and cytochrome P450 interactions. The nitro group may require optimization for metabolic stability .

Q. What strategies resolve contradictions in reported pharmacological data for piperidine carboxamide derivatives?

- Methodology :

- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay standardization : Compare in vitro (e.g., cell viability assays) and in vivo (rodent models) results under controlled conditions (pH, serum content).

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

Q. How can the compound’s instability in aqueous buffers be addressed during in vitro experiments?

- Methodology :

- Buffer modification : Use PBS with 0.1% BSA or DMSO (≤0.1%) to enhance solubility. Avoid prolonged exposure to light or high temperatures.

- Stability assays : Monitor degradation via HPLC at 254 nm over 24–72 hours. If instability persists, consider prodrug strategies (e.g., esterification of the carboxamide) .

Q. What experimental designs are optimal for studying the nitro group’s role in the compound’s mechanism of action?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl). Compare potency in functional assays (e.g., enzyme inhibition).

- Electrochemical analysis : Use cyclic voltammetry to assess redox potential, as nitro groups may act as prodrugs activated via reduction .

Data Analysis and Validation

Q. How should researchers validate conflicting crystallographic data for piperidine carboxamides?

- Methodology :

- Refinement checks : Re-examine residual electron density maps and thermal displacement parameters. Cross-validate with IR spectroscopy (amide I/II bands at 1650–1550 cm).

- Database comparison : Align bond lengths/angles with COD entries (e.g., COD 2230670 for similar piperidine carboxamides) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodology :

- Probit analysis : Calculate LD/LC values using nonlinear regression.

- ANOVA with post-hoc tests : Compare treatment groups to controls (e.g., Tukey’s HSD for multiple comparisons). Include confidence intervals (95% CI) for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.